

crystal structure determination of 3-Chloro-2-methylquinoline derivatives

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Compound of Interest

Compound Name: 3-Chloro-2-methylquinoline

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A comparative guide to the crystal structure determination of **3-chloro-2-methylquinoline** and its derivatives, offering insights into their molecular geometry, crystal packing, and the influence of various substituents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Crystallographic Data

The determination of the three-dimensional atomic arrangement in a crystal provides crucial insights into the structure-activity relationships of pharmacologically active molecules. For quinoline derivatives, which are known for a wide range of biological activities including antimalarial, antibacterial, and anticancer properties, understanding their solid-state structure is paramount for rational drug design.[1][2][3]

This section summarizes key crystallographic parameters for a selection of chloro-substituted quinoline derivatives. While data for **3-chloro-2-methylquinoline** itself is not extensively available, the analysis of structurally related compounds provides a strong foundation for predicting its properties and understanding the impact of substitutions on the quinoline core.

Parameter	2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[4]	3-Chloro-4-methylquinolin-2(1H)-one[5]	3-chloro-2-(4-methyl-phenyl)-2H-pyrazolo-[3,4-b]quinoline[2][6]
Empirical Formula	C16H12CIN3	C10H8CINO	C17H12CIN3
Formula Weight	281.74	193.62	293.75
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	Cc	P21/c	P21/c
a (Å)	22.028(4)	9.771(2)	12.0837(6)
b (Å)	7.9791(12)	7.218(2)	10.4355(5)
c (Å)	8.3534(12)	12.980(3)	11.5833(6)
α (°)	90	90	90
β (°)	101.55(2)	108.98(3)	99.169(2)
γ (°)	90	90	90
Volume (Å³)	1443.3(4)	866.5(4)	1442.12(12)
Z	4	4	4
Temperature (K)	296(2)	296(2)	293(2)
Wavelength (Å)	0.71073	1.54178	0.71073
R-factor (%)	5.23	3.7	5.2

Experimental Protocols

The synthesis and crystallographic analysis of chloro-quinoline derivatives involve a multi-step process. The protocols described below are generalized from methodologies reported in the literature.

General Synthesis

A common route for synthesizing precursors like 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[4][7]

- Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl_3) is added slowly to N,N-dimethylformamide (DMF) at low temperatures (typically 0-5 °C) to generate the Vilsmeier reagent.[4]
- Reaction with Acetanilide: A suitably substituted acetanilide is then introduced to the Vilsmeier reagent.[4]
- Cyclization and Hydrolysis: The mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.[4] This aldehyde can then be used in condensation reactions to produce a variety of derivatives, such as Schiff bases.[7]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A frequently successful method is the slow evaporation of a saturated solution of the synthesized compound.

- Solvent Selection: Common solvents used for growing crystals of quinoline derivatives include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/DMF.[4][5]
- Procedure: The purified compound is dissolved in a minimal amount of a suitable solvent, and the solution is allowed to evaporate slowly at room temperature over several days to weeks, yielding single crystals.

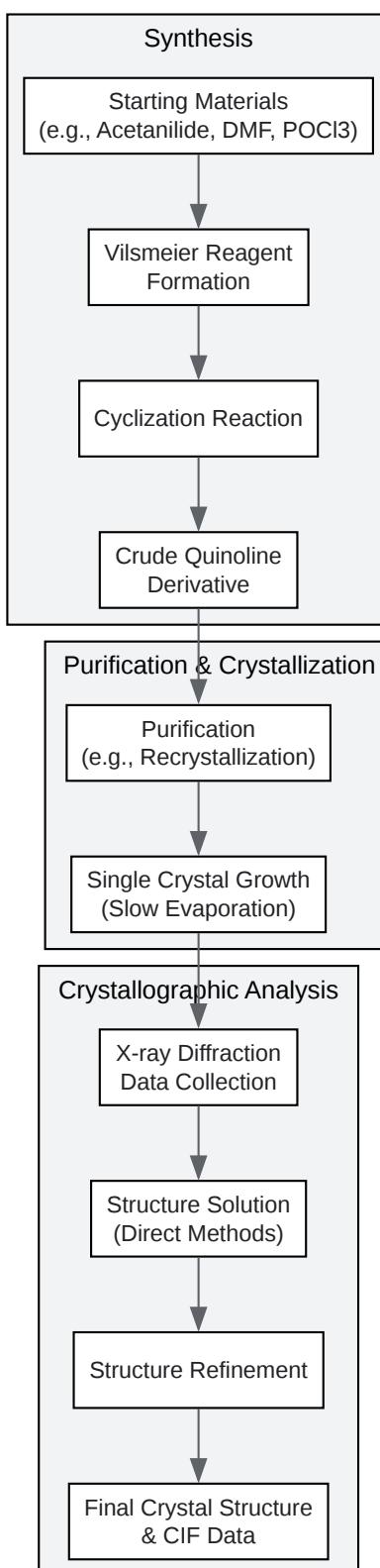
X-ray Data Collection and Structure Refinement

- Data Collection: Single-crystal X-ray diffraction data is collected using an automated diffractometer equipped with a suitable X-ray source, such as Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54178 \text{ \AA}$) radiation.[4][5][8]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F^2 with specialized software

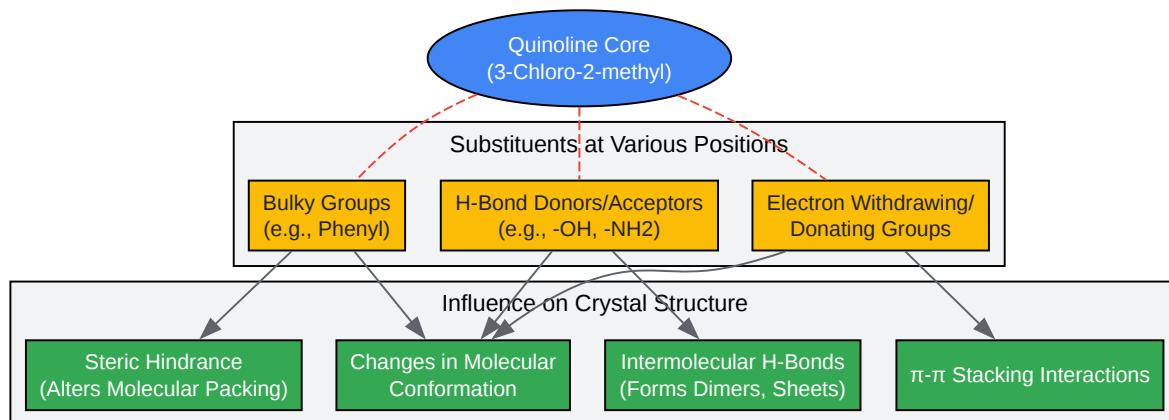
packages (e.g., SHELXTL).[5] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

Visualizations

Diagrams illustrating the experimental workflow and the structural comparison of substituted quinolines provide a clearer understanding of the process and the molecular interactions.

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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of chloro-quinoline derivatives.



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Caption: Logical comparison of how different substituents on the quinoline core influence molecular interactions and crystal packing.

Discussion of Structural Features

The crystal structures of quinoline derivatives are often stabilized by a combination of intermolecular forces. In the case of 3-chloro-2-(4-methyl-phenyl)-2H-pyrazolo-[3,4-b]quinoline, molecules are linked by C-H···N hydrogen bonds and further assembled into a three-dimensional framework by π-π stacking interactions.^{[2][6]} Similarly, the structure of 3-Chloro-4-methylquinolin-2(1H)-one features inversion dimers linked by pairs of N—H···O hydrogen bonds, which are supplemented by weak aromatic π-π stacking interactions.^[5]

The nature and position of substituents dramatically influence these interactions. For instance, the introduction of a bulky phenyl group can lead to significant dihedral angles between the quinoline ring system and the substituent, affecting the overall molecular conformation.^{[2][6]} The presence of fluorine atoms can also alter the geometry of the aromatic system and influence intermolecular interactions.^[8] These variations in non-covalent interactions directly

impact the crystal packing, which in turn can affect physical properties of the solid material such as solubility and stability.

Alternative & Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other methods can provide valuable complementary data, particularly when obtaining suitable crystals is challenging.

- Powder X-ray Diffraction (PXRD): Useful for characterizing polycrystalline materials and can be used to determine lattice parameters.[\[1\]](#)
- Computational Modeling: Density Functional Theory (DFT) calculations can be used to optimize molecular structures and compare them with experimental X-ray data.[\[9\]](#) These theoretical studies can also investigate molecular electrostatic potential and frontier molecular orbitals, providing deeper insights into the physicochemical properties of the compounds.[\[9\]](#)
- Spectroscopic Methods: Techniques like NMR, FT-IR, and mass spectrometry are essential for confirming the chemical structure of the synthesized compounds before crystallographic analysis.[\[9\]](#)

In conclusion, the crystallographic analysis of **3-chloro-2-methylquinoline** and its derivatives is essential for understanding their chemical behavior and guiding the development of new therapeutic agents. By comparing the crystal structures of related compounds, researchers can discern patterns in molecular conformation and crystal packing, which are critical for establishing robust structure-activity relationships.

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